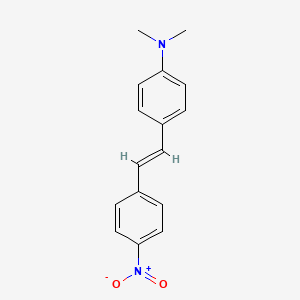

4-Dimethylamino-4'-nitrostilbene

Description

Significance of Stilbene (B7821643) Derivatives in Contemporary Materials Science

Stilbene and its derivatives represent a versatile class of organic compounds built upon a core 1,2-diphenylethylene structure. nih.gov This fundamental scaffold provides a conjugated π-electron system that is highly responsive to light, leading to remarkable optical, photochemical, and photophysical properties. researchgate.net In materials science, these properties are harnessed for a wide array of applications. Stilbene derivatives are integral to the development of fluorescent whitening agents, organic light-emitting diodes (OLEDs), and nonlinear optical (NLO) materials. researchgate.netnih.govnih.gov Their utility extends to medicinal chemistry, where they form the basis for anticancer drugs and other bioactive compounds. nih.govmdpi.com The ability to modify the stilbene core with various functional groups allows for the fine-tuning of its electronic and photophysical characteristics, making it a powerful and adaptable building block for creating novel "smart" materials and advanced fluorophores. nih.govrsc.org

Fundamental Principles of Donor-Acceptor Chromophores and Intramolecular Charge Transfer (ICT) Systems

At the heart of the functionality of molecules like DANS are the concepts of donor-acceptor (D-A) chromophores and intramolecular charge transfer (ICT). A D-A, or "push-pull," molecule is characterized by having an electron-donating group (the "donor") and an electron-withdrawing group (the "acceptor") connected by a π-conjugated bridge. nih.gov In the case of DANS, the dimethylamino group (–N(CH₃)₂) serves as the electron donor, while the nitro group (–NO₂) acts as the strong electron acceptor, linked by the stilbene backbone. nih.gov

Upon absorption of light (photoexcitation), an electron is promoted from the ground state to an excited state. In D-A systems, this excitation facilitates the movement of electron density from the donor end of the molecule to the acceptor end. ossila.com This process is known as intramolecular charge transfer (ICT). ossila.com The resulting ICT state is significantly more polar than the ground state, possessing a much larger dipole moment. ossila.com This charge redistribution is a fundamental process that governs the unique optical and electronic properties of these materials, influencing their fluorescence, nonlinear optical response, and sensitivity to their environment. aip.org In some cases, structural changes, such as twisting around a single bond, can occur in the excited state to further stabilize the charge-separated state, a phenomenon known as Twisted Intramolecular Charge Transfer (TICT). nih.govossila.com

Historical Context and Early Investigations of 4-Dimethylamino-4'-nitrostilbene as a Model Push-Pull System

This compound has long been recognized as a benchmark NLO chromophore and a quintessential model for studying push-pull systems. nih.govspiedigitallibrary.org Early investigations were drawn to its exceptionally large Stokes shift (the difference between the absorption and emission maxima) in polar solvents, which indicated a substantial change in the dipole moment upon excitation and pointed to a strong ICT character. researchgate.net Its well-defined donor-acceptor structure made it an ideal candidate for probing the fundamental aspects of ICT and solvatochromism—the change in a substance's color as the solvent polarity changes. wikipedia.org These initial studies established DANS as a foundational molecule for testing and refining theoretical models of charge transfer and nonlinear optical phenomena. researchgate.net The compound's pronounced response to solvent polarity and its significant hyperpolarizability (a measure of NLO activity) cemented its role as a reference standard in the field. aip.orgrsc.org

Overview of Key Research Areas and Unresolved Questions Pertaining to this compound

Decades of research have solidified DANS's importance, yet it continues to be a subject of active investigation, with several key research areas and unresolved questions remaining.

Nonlinear Optical (NLO) Properties: DANS is a highly efficient material for second-harmonic generation (SHG), a process crucial for laser technology. nih.govrsc.org Research continues to explore how to optimize the alignment of DANS molecules in solid-state materials to maximize this NLO activity. rsc.org

Ultrafast Charge Transfer Dynamics: The speed of the ICT process in DANS is on the femtosecond (10⁻¹⁵ s) timescale. nih.gov Advanced spectroscopic techniques like femtosecond stimulated Raman spectroscopy are used to track the structural changes that occur during this ultrafast charge transfer. nih.gov These studies aim to precisely understand the sequence of events from initial photoexcitation to the formation of the final charge-transfer state.

Solvatochromism and Environmental Sensing: The sensitivity of DANS's absorption and fluorescence spectra to the polarity of its environment is a defining feature. spiedigitallibrary.orgresearchgate.net This property is actively being explored for applications in sensing, such as detecting microplastics. documentsdelivered.com The two-photon absorption (2PA) spectrum of DANS also shifts significantly with solvent polarity, offering another avenue for probing local molecular-level interactions. spiedigitallibrary.orgresearchgate.net

The Nature of the Excited State: A long-standing debate revolves around the exact geometry of the DANS molecule in its excited state. While the formation of a TICT state is widely accepted, the specific part of the molecule that twists—whether it's the nitro group, the entire nitrophenyl group, or another moiety—is still a subject of investigation and theoretical calculation. nih.govnih.gov Understanding these photorelaxation pathways is crucial for controlling the molecule's fluorescence and other de-excitation processes. nih.gov

The ongoing research into these areas highlights the enduring relevance of this compound not just as a component for devices, but as a fundamental tool for advancing our understanding of photophysics and photochemistry at the molecular level.

Research Data on this compound

The following tables summarize key photophysical and structural properties of DANS, compiled from various research findings.

Photophysical Properties in Different Solvents

This table illustrates the solvatochromic behavior of DANS, showing how its absorption and emission properties change with the polarity of the solvent.

| Solvent | Dielectric Constant | Absorption Peak (nm) | Emission Quantum Yield |

| Pentane | 1.84 | - | 0.14 omlc.org |

| Benzene (B151609) | 2.28 | 432 omlc.orgphotochemcad.com | 0.70 omlc.org |

| Chloroform (B151607) | 4.81 | 426 researchgate.net | - |

| Tetrahydrofuran (B95107) (THF) | 7.58 | 434 researchgate.net | - |

| Methylene (B1212753) Chloride | 8.93 | - | 0.008 omlc.org |

| Dimethylformamide (DMF) | 36.71 | - | 0.002 omlc.org |

| DMSO | 46.68 | - | - |

Data compiled from multiple sources. Note that the 2PA peak shifts from 834 nm in low dielectric constant solvents to 892 nm in highly polar solvents like DMSO. spiedigitallibrary.orgresearchgate.net

Two-Photon Absorption (2PA) Properties

This table presents the two-photon absorption cross-section of DANS in various solvents, a critical parameter for nonlinear optical applications.

| Solvent | 2PA Cross-Section (GM) |

| Isobutyl Acetate | 160 spiedigitallibrary.orgresearchgate.net |

| 1,3-Dioxolane | 240 spiedigitallibrary.orgresearchgate.net |

1 GM = 10⁻⁵⁰ cm⁴ s / photon

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-4-[2-(4-nitrophenyl)ethenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-17(2)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(19)20/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLSIZITFJRWPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859877 | |

| Record name | N,N-Dimethyl-4-[2-(4-nitrophenyl)ethenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4584-57-0 | |

| Record name | 4′-(Dimethylamino)-4-nitrostilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4584-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Structural Modulations of 4 Dimethylamino 4 Nitrostilbene

Established Synthetic Pathways for the Stilbene (B7821643) Core

The synthesis of the stilbene backbone of 4-Dimethylamino-4'-nitrostilbene and its derivatives predominantly relies on olefination reactions that form the central carbon-carbon double bond. Among the most effective and widely employed methods are the Wittig-Horner reaction and Knoevenagel condensation.

Wittig-Horner and Related Olefination Reactions

The Wittig-Horner reaction, a modification of the classical Wittig reaction, is a powerful tool for the stereoselective synthesis of alkenes. This method involves the reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone. In the context of this compound synthesis, this typically involves the reaction of 4-dimethylaminobenzaldehyde with a phosphonate ylide generated from 4-nitrobenzyl phosphonate.

The reaction proceeds via the formation of a phosphonate carbanion, which then undergoes nucleophilic addition to the carbonyl group of the aldehyde. The resulting intermediate subsequently eliminates a phosphate (B84403) ester to yield the desired alkene. A key advantage of the Wittig-Horner reaction is that it often favors the formation of the thermodynamically more stable E-alkene, which is the desired isomer for DANS to maximize the conjugation length.

General reaction conditions for the Wittig-Horner synthesis of stilbene derivatives often involve the use of a base such as sodium hydride (NaH) or sodium methoxide (NaOMe) in an appropriate solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The reaction can often be performed at room temperature, although heating may be required in some cases to drive the reaction to completion.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 4-Dimethylaminobenzaldehyde | Diethyl (4-nitrobenzyl)phosphonate | Sodium Methoxide | DMF | Room Temperature | Data not available |

| Substituted Benzaldehyde | Benzylphosphonate | NaH | THF | Reflux | Typically high |

Knoevenagel Condensations and Their Variants

The Knoevenagel condensation is another fundamental carbon-carbon bond-forming reaction utilized for the synthesis of stilbene derivatives. This reaction involves the condensation of a carbonyl compound, in this case, 4-dimethylaminobenzaldehyde, with a compound containing an active methylene (B1212753) group, such as 4-nitrophenylacetic acid or its derivatives.

The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270), which facilitates the deprotonation of the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the α,β-unsaturated product. A variation of this reaction, the Knoevenagel-Doebner condensation, utilizes malonic acid as the active methylene compound in the presence of pyridine and piperidine, which often leads to simultaneous decarboxylation to afford the cinnamic acid derivative, which can then be further manipulated.

Microwave-assisted Knoevenagel-Doebner reactions have been shown to be highly efficient for the synthesis of phenolic acids, which are structurally related to the precursors of DANS. frontiersin.org For instance, the reaction of phenolic aldehydes with malonic acid in DMF with piperidine as a catalyst under microwave irradiation at 90°C for 30 minutes can provide good yields of the corresponding cinnamic acids. frontiersin.org This suggests that similar conditions could be adapted for the synthesis of this compound.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 4-Dimethylaminobenzaldehyde | 4-Nitrophenylacetic acid | Piperidine | Toluene | Reflux | Data not available |

| Vanillin | Malonic acid | Piperidine | DMF (Microwave) | 90°C | Good yields frontiersin.org |

Derivatization Strategies for Tunable Spectroscopic and Photophysical Properties

The electronic and optical properties of this compound can be precisely tailored by strategic structural modifications. These modifications can influence the intramolecular charge transfer characteristics, absorption and emission wavelengths, quantum yields, and nonlinear optical responses.

Substituent Effects and Functionalization at the Stilbene Bridge

Introducing substituents onto the stilbene bridge can significantly impact the electronic properties of the molecule. Electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals, leading to shifts in the absorption and emission spectra. For example, the introduction of additional electron-donating groups would be expected to cause a bathochromic (red) shift in the absorption maximum, while electron-withdrawing groups would likely lead to a hypsochromic (blue) shift.

Furthermore, functionalization of the stilbene bridge can be used to introduce new functionalities or to attach the chromophore to other molecular systems. For instance, the incorporation of reactive groups can allow for the covalent attachment of the DANS moiety to polymers or surfaces.

Modification of Terminal Donor and Acceptor Groups

Altering the strength of the terminal donor and acceptor groups is a common strategy to tune the photophysical properties of push-pull stilbenes. Replacing the dimethylamino group with a stronger electron donor, such as a julolidine moiety, can enhance the intramolecular charge transfer, leading to a red-shift in the fluorescence spectrum and potentially a larger hyperpolarizability. Conversely, employing a weaker donor group would have the opposite effect.

Similarly, the electron-accepting strength of the nitro group can be modulated. Replacing the nitro group with other electron-withdrawing moieties, such as cyano or sulfonyl groups, can lead to a range of spectroscopic and photophysical properties. A comparative study of donor-acceptor architectures has shown that even slight modifications to these terminal groups can lead to significant changes in the photoluminescence and charge-transfer characteristics of the molecule. beilstein-journals.org

| Donor Group | Acceptor Group | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |

|---|---|---|---|---|

| Dimethylamino | Nitro | ~430 | ~550 | Solvent dependent |

| Methoxy | Nitro | Slightly blue-shifted | Slightly blue-shifted | Data not available |

| Dimethylamino | Cyano | Slightly blue-shifted | Slightly blue-shifted | Solvent dependent researchgate.net |

Incorporation of this compound into Polymer Matrices and Nanostructures

Embedding this compound into polymer matrices or incorporating it into nanostructures is a promising approach to develop novel materials with tailored optical properties. The local environment provided by the polymer matrix can influence the photophysical behavior of the DANS chromophore, including its fluorescence quantum yield and stability. For instance, the polarity of the polymer can affect the degree of charge transfer in the excited state.

Recent studies have explored the use of DANS-doped polymer nanoparticles for various applications. The preparation of such nanocomposites can be achieved through methods like film casting from a solution containing both the polymer and the DANS molecules. nih.gov The resulting materials can exhibit interesting optical properties, such as substrate-dependent photoluminescence. mdpi.com The self-assembly of polymer chains around the DANS molecules can lead to the formation of nanoparticles with distinct optical characteristics. mdpi.com

Furthermore, the incorporation of DANS into polymer matrices has been investigated for the detection of microplastics. The solvatochromic nature of DANS, where its fluorescence emission is sensitive to the polarity of its environment, allows for the differentiation of various types of plastics.

Stereochemical Control and E/Z Isomerism in this compound Synthesis and Interconversion

The ethylene bridge in this compound (DANS) restricts free rotation, giving rise to two distinct geometric isomers: the E (trans) and Z (cis) isomers. studymind.co.uk In the E-isomer, the two aromatic rings are on opposite sides of the double bond, leading to a more linear and planar conformation. Conversely, in the Z-isomer, the rings are on the same side, resulting in a sterically hindered and non-planar structure. This difference in geometry profoundly influences the compound's photophysical properties, stability, and application potential, making stereochemical control during its synthesis and subsequent interconversion a critical area of research.

The synthesis of stilbene derivatives, including DANS, often results in a mixture of E and Z isomers. The ratio of these isomers is highly dependent on the chosen synthetic route and the specific reaction conditions employed. Key methodologies for synthesizing DANS with a degree of stereochemical control include the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. nih.govwikipedia.org

The Wittig reaction is a widely used method for forming carbon-carbon double bonds. otterbein.edu The stereochemical outcome of this reaction is influenced by several factors, including the stability of the phosphorus ylide, the nature of the solvent, and the presence of salts. researchgate.netpitt.edu Generally, non-stabilized ylides tend to produce the Z-isomer, while stabilized ylides favor the formation of the E-isomer. The ylide derived from a benzyltriphenylphosphonium salt, as would be used for DANS synthesis, is considered semi-stabilized, allowing for the tuning of the E/Z ratio by modifying reaction conditions. researchgate.net For instance, polar aprotic solvents and the absence of lithium salts typically favor the formation of the Z-isomer. researchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate carbanions, is renowned for its high selectivity towards the E-isomer. wikipedia.org This preference is attributed to the thermodynamic stability of the intermediate leading to the trans-alkene. The reaction typically employs a phosphonate ester and a strong base to generate a nucleophilic carbanion, which then reacts with an aldehyde. The resulting dialkylphosphate salt byproduct is water-soluble, simplifying its removal from the reaction mixture. wikipedia.org

| Reaction | Typical Reagents | Primary Isomer Formed | Key Influencing Factors |

|---|---|---|---|

| Wittig Reaction (with semi-stabilized ylide) | Benzyltriphenylphosphonium salt, Aldehyde, Base (e.g., n-BuLi, NaH, KHMDS) | Variable (E or Z) | Ylide stability, solvent polarity, nature of the base, presence of lithium salts. researchgate.netpitt.edu |

| Horner-Wadsworth-Emmons (HWE) Reaction | Diethyl benzylphosphonate, Aldehyde, Base (e.g., NaH, KOtBu) | E (trans) | Thermodynamic control generally leads to the more stable E product. wikipedia.org |

| Heck Reaction | Aryl halide, Styrene derivative, Palladium catalyst, Base | E (trans) | The reaction mechanism inherently favors the formation of the trans product. uliege.be |

| McMurry Coupling | Two Aldehyde/Ketone molecules, Titanium reagent (e.g., TiCl3/LiAlH4) | Variable (E or Z) | Steric hindrance of the carbonyl compounds; bulky groups can favor E-isomer formation. chemrxiv.org |

Once synthesized, the E and Z isomers of DANS can be interconverted, most commonly through photochemical or thermal means. Photochemical isomerization, or photoisomerization, involves the irradiation of a solution of one isomer with light of a suitable wavelength. researchgate.net Upon absorption of a photon, the molecule is promoted to an excited state where rotation around the central double bond becomes possible. nih.gov For DANS, a "push-pull" chromophore, excitation leads to a highly polarized intramolecular charge-transfer (ICT) state. nih.govacs.org Relaxation from this excited state can lead to the formation of either the E or Z isomer. researchgate.netnih.gov Continuous irradiation typically results in a photostationary state (PSS), which is a mixture of the two isomers where the rates of forward and reverse photoisomerization are equal.

The interconversion between isomers can also be influenced by the environment. For instance, in polar solvents, the non-radiative decay pathways of the excited state of DANS can become more dominant, which may reduce the efficiency of the trans ↔ cis isomerization. nih.gov

Catalytic methods can also achieve the interconversion of stilbene isomers. The presence of a catalytic amount of a mild acid has been shown to facilitate the Z to E isomerization of certain stilbene derivatives. researchgate.net Similarly, transition metals like palladium can catalyze the conversion of Z-stilbenes into the more thermodynamically stable E-isomers. uliege.be

| Method | Conditions | Typical Outcome | Notes |

|---|---|---|---|

| Photochemical Isomerization | Irradiation with UV or visible light | Reversible interconversion, leading to a photostationary state (PSS) | The E→Z and Z→E processes can be triggered by different wavelengths of light. nih.gov |

| Thermal Isomerization | Heating | Conversion of the less stable Z-isomer to the more stable E-isomer | The Z-isomer of stilbenes is generally less thermally stable due to steric hindrance. nih.gov |

| Acid Catalysis | Presence of a catalytic amount of acid | Facilitates Z → E isomerization | Can provide a controlled, non-photochemical trigger for isomerization. researchgate.net |

| Transition Metal Catalysis | Palladium or other transition metal catalysts | Promotes conversion to the thermodynamically favored E-isomer | Often used to isomerize a mixture to favor the E product. uliege.be |

Given that synthetic methods often produce a mixture of isomers, their separation is frequently necessary. Techniques such as column chromatography are commonly employed to separate the E and Z isomers of stilbene derivatives, exploiting the differences in their polarity and interaction with the stationary phase. rsc.orgresearchgate.net

Electronic Structure and Advanced Computational Characterization of 4 Dimethylamino 4 Nitrostilbene

Theoretical Frameworks for Charge Transfer in Donor-Acceptor Stilbenes

Donor-acceptor (D-A) stilbenes, such as DANS, are prime candidates for studying photoinduced charge transfer processes. The fundamental principle governing their behavior is the significant redistribution of electron density from the electron-donating moiety to the electron-accepting moiety upon absorption of light. This process leads to the formation of a highly polarized excited state. researchgate.net

Theoretical models for these systems often invoke the concept of a twisted intramolecular charge transfer (TICT) state. In this model, photoexcitation leads to a locally excited (LE) state, which can then relax through rotation around single bonds within the molecule, particularly the bond connecting the phenyl ring to the amino group or the nitro group. researchgate.net This torsional motion can lead to a lower-energy, charge-separated TICT state where the donor and acceptor groups are electronically decoupled. researchgate.net The competition between fluorescence from the LE state and relaxation to the TICT state, which is often non-radiative, is highly dependent on the solvent polarity and viscosity. researchgate.netresearchgate.net

Furthermore, the concept of host-guest chemistry has been explored to modulate the photoreactivity of donor-acceptor stilbenes. By encapsulating these molecules within a macrocyclic host, it is possible to pre-organize the donor and acceptor units, influencing the charge-transfer absorption bands and subsequent photochemical reactions. rsc.org This approach highlights the tunability of the electronic properties of D-A stilbenes through environmental control.

Quantum Chemical Calculations of Ground State Electronic Structure

Computational chemistry provides powerful tools to investigate the electronic structure of molecules like DANS in their ground state. These methods offer detailed insights into the molecule's geometry, orbital energies, and charge distribution, which are essential for understanding its chemical and physical properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. nih.gov It is particularly effective for optimizing the geometry of molecules and determining their electronic properties in the ground state. For DANS, DFT calculations can predict bond lengths, bond angles, and torsional angles, providing a detailed three-dimensional picture of the molecule. researchgate.net These calculations have shown that the trans isomer of DANS is nearly planar in the ground state, which allows for efficient conjugation between the donor and acceptor groups. researchgate.net The optimization process involves finding the minimum energy conformation of the molecule on its potential energy surface. aps.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's electronic and optical properties. ajchem-a.com For DANS, the HOMO is typically localized on the electron-donating dimethylamino group and the adjacent phenyl ring, while the LUMO is concentrated on the electron-accepting nitro group and its phenyl ring. researchgate.net This spatial separation of the frontier orbitals is a hallmark of donor-acceptor systems and is directly related to the charge-transfer character of the lowest electronic transition. researchgate.net A smaller HOMO-LUMO gap generally corresponds to a lower excitation energy and a red-shifted absorption spectrum. ajchem-a.com

| Orbital | Energy (eV) |

| HOMO | -5.50 |

| LUMO | -2.80 |

| HOMO-LUMO Gap | 2.70 |

Note: These are representative values and can vary depending on the specific computational method and basis set used.

Analysis of Charge Density Distribution and Ground State Dipole Moments

The distribution of electron density in the ground state of DANS can be analyzed using various population analysis schemes available in quantum chemistry software. This analysis reveals the partial charges on each atom, providing a quantitative measure of the molecule's polarity. Due to the presence of the strong donor and acceptor groups, DANS exhibits a significant ground-state dipole moment. chemrxiv.org The dipole moment is a vector quantity that points from the negative to the positive center of charge. In DANS, the dipole moment is directed from the dimethylamino group towards the nitro group, reflecting the inherent charge separation in the molecule even in its ground electronic state.

Theoretical Studies of Excited State Geometries and Potential Energy Surfaces

Understanding the behavior of DANS upon photoexcitation requires the study of its excited-state properties. Theoretical methods allow for the exploration of excited-state geometries and the potential energy surfaces that govern the molecule's photophysical and photochemical pathways.

Time-Dependent Density Functional Theory (TD-DFT) for Vertical Excitation Energies and Excited State Optimization

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the electronic excitation energies and properties of molecules in their excited states. chemrxiv.orgmpg.dequcosa.de TD-DFT can predict the vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without any change in the molecular geometry. chemrxiv.org These calculated energies can be directly compared with the absorption maxima observed in experimental UV-Vis spectra.

Furthermore, TD-DFT can be used to optimize the geometry of the molecule in its excited state. cnr.it This allows for the investigation of how the molecular structure changes upon excitation. For DANS, excited-state geometry optimizations often reveal a more pronounced charge-transfer character and potential twisting around the central ethylenic bond or the bonds connecting the phenyl rings to the donor and acceptor groups. researchgate.netnih.gov These structural relaxations on the excited-state potential energy surface are crucial for understanding the subsequent deactivation pathways, such as fluorescence and isomerization. researchgate.netnih.gov The accuracy of TD-DFT calculations can be influenced by the choice of the exchange-correlation functional and the basis set. benasque.org

| Excited State | Excitation Energy (eV) | Oscillator Strength |

| S1 | 2.88 | 1.2 |

| S2 | 3.54 | 0.1 |

| S3 | 3.98 | 0.05 |

Note: These values are illustrative and depend on the computational level of theory.

Identification of Conical Intersections and Intersystem Crossing Pathways

The photorelaxation dynamics of this compound (DANS) following electronic excitation are governed by a complex network of conical intersections (CIs) and intersystem crossing (ISC) points. These regions on the potential energy surfaces facilitate ultra-fast, non-radiative decay, dictating the molecule's photochemical behavior, including its characteristic trans-cis isomerization. mdpi.comnih.gov Advanced computational methods, particularly multi-state n-electron valence state second-order perturbation theory (MS-NEVPT2), have been employed to map these crucial points and elucidate the competing decay pathways. mdpi.comnih.govmdpi.com

Computational studies have identified an intricate web of five singlet (S₁/S₀) CIs, three triplet (T₂/T₁) CIs, three S₁/T₂ ISCs, one S₁/T₁ ISC, and one S₀/T₁ ISC. mdpi.comnih.gov These points were optimized at the SA6-CASSCF(18,12)/6-31G* level of theory. mdpi.com The existence and accessibility of these intersections determine the fate of the molecule after it is excited to the S₁ state.

Conical intersections are points of degeneracy between electronic states where the Born-Oppenheimer approximation breaks down, allowing for efficient internal conversion. For DANS, five distinct S₁/S₀ CIs and three T₂/T₁ CIs have been characterized. mdpi.com

Four of the S₁/S₀ CIs are located along the isomerization pathway involving the twisting of the central C=C double bond (dihedral angle αC=C). mdpi.com A fifth S₁/S₀ CI is associated with the formation of a dihydrophenanthrene (DHP)-like structure, representing an alternative ring-closing decay channel. nih.govresearchgate.net The geometries of these CIs are critical for understanding the photodynamics. For instance, at the CI-S₁/S₀-cis intersection, the central C7–C8 bond becomes polarized and elongates to 1.401 Å. mdpi.com

Below is a summary of the identified S₁/S₀ and T₂/T₁ conical intersections.

Table 1: Identified S₁/S₀ and T₂/T₁ Conical Intersections of DANS Geometries optimized at the SA6-CASSCF(18,12)/6-31G level of theory.* mdpi.com

| Label | Type | Key Geometric Feature (αC=C) | Description |

|---|---|---|---|

| CI-S₁/S₀-cis | S₁/S₀ | -31.98° | Located along the S₁ trans↔cis isomerization pathway. |

| CI-S₁/S₀-twist-c | S₁/S₀ | -109.14° | A twisted conformation accessible from the cis-S₁ state. |

| CI-S₁/S₀-twist-t | S₁/S₀ | -96.74° | A twisted conformation on the S₁ potential energy surface. |

| CI-S₁/S₀-trans | S₁/S₀ | -154.63° | Located along the S₁ trans↔cis isomerization pathway. |

| CI-S₁/S₀-DHP | S₁/S₀ | N/A | Involves a ring-closing mechanism to a DHP-like structure. |

| CI-T₂/T₁-cis | T₂/T₁ | N/A | Triplet state intersection near the cis form. |

| CI-T₂/T₁-trans | T₂/T₁ | N/A | Triplet state intersection near the trans form. |

Intersystem crossing is a non-radiative process involving a transition between two electronic states with different spin multiplicities (e.g., from a singlet to a triplet state). The efficiency of ISC is largely dependent on the spin-orbit coupling (SOC) between the states. For DANS, several key ISC points have been identified that facilitate singlet-to-triplet and triplet-to-singlet transitions. mdpi.com

The identified pathways include transitions from S₁ to T₂, S₁ to T₁, and T₁ to S₀. These triplet pathways compete with the singlet decay channels and play a significant role, particularly in the photorelaxation of the trans isomer. mdpi.com The calculated mechanisms are consistent with experimental observations of a singlet-triplet branching ratio of approximately 0.1 in nonpolar solvents. mdpi.com

Table 2: Identified Intersystem Crossing Points of DANS Geometries optimized at the SA6-CASSCF(18,12)/6-31G level of theory.* mdpi.com

| Label | Type | Description |

|---|---|---|

| ISC-S₁/T₂-cis | S₁/T₂ | Facilitates S₁→T₂ transition from the cis conformation. |

| ISC-S₁/T₂-trans | S₁/T₂ | Facilitates S₁→T₂ transition from the trans conformation. |

| ISC-S₁/T₂-twist | S₁/T₂ | Facilitates S₁→T₂ transition from a twisted geometry. |

| ISC-S₁/T₁-cis | S₁/T₁ | A potential pathway for DHP formation on the triplet surface. |

The roles of these CIs and ISCs differ for the trans and cis isomers upon excitation to the S₁ Franck-Condon (FC) region.

For trans-DANS : After excitation, the molecule undergoes an ultrafast conversion to a quinoidal form. The primary relaxation pathway then proceeds through the triplet manifold: trans-S₁-FC → ISC-S₁/T₂-trans → CI-T₂/T₁-trans → ISC-S₀/T₁-twist → trans- or cis-S₀. nih.gov The direct decay through singlet pathways like CI-S₁/S₀-twist-c is hindered by a significant energy barrier on the S₁ surface. nih.gov

For cis-DANS : The excited cis isomer lies on a steeply descending potential energy surface. This leads to two dominant and competing singlet decay pathways. nih.govnih.gov The outcome is determined by the initial twisting direction of the dimethylamino and nitro-substituted phenyl rings. nih.govresearchgate.net

C=C Twisting : cis-S₁-FC → CI-S₁/S₀-twist-c → trans- or cis-S₀. nih.gov

Dihydrophenanthrene (DHP) Formation : cis-S₁-FC → CI-S₁/S₀-DHP → DHP-S₀. nih.gov A triplet pathway for DHP formation via ISC-S₁/T₁-cis also exists but is considered less significant due to weak spin-orbit coupling. nih.govresearchgate.net Other potential triplet pathways are deemed negligible because of geometric or energetic incompatibility. nih.govresearchgate.net

Photophysical Properties and Ultrafast Excited State Dynamics of 4 Dimethylamino 4 Nitrostilbene

Absorption Spectroscopy and Electronic Transitions

The electronic absorption spectrum of 4-Dimethylamino-4'-nitrostilbene is characterized by a strong, broad absorption band in the visible region. acs.org This band is central to its well-known photophysical behavior and is a direct consequence of its molecular structure.

Origin of Intramolecular Charge Transfer (ICT) Absorption Band

This compound is a classic example of a "push-pull" chromophore. nih.gov It consists of a stilbene (B7821643) backbone, which provides a π-conjugated system, substituted with an electron-donating dimethylamino group (-N(CH₃)₂) at one end and a powerful electron-accepting nitro group (-NO₂) at the other. nih.govgustavus.edu This arrangement facilitates a significant redistribution of electron density upon photoexcitation.

The primary absorption band observed for DANS is assigned to an intramolecular charge transfer (ICT) transition. nih.govnih.gov In this process, the absorption of a photon promotes an electron from a molecular orbital that is largely localized on the electron-donating dimethylamino moiety and the phenyl ring to which it is attached (the "push" part) to an orbital primarily located on the electron-accepting nitro group and its associated phenyl ring (the "pull" part). gustavus.edu This electronic transition results in a substantial change in the molecule's dipole moment, increasing from the ground state to the excited state. nih.gov The ground state of trans-DANS has a neutral electronic structure with delocalized π-electrons, while photoexcitation leads to a highly polarized, zwitterionic form. nih.gov

Solvatochromic Effects on Absorption Maxima and Band Shapes

The significant change in dipole moment upon excitation makes the absorption spectrum of DANS highly sensitive to the polarity of its solvent environment, a phenomenon known as solvatochromism. researchgate.net In general, as the polarity of the solvent increases, the strong ICT absorption band exhibits a bathochromic shift (a shift to longer wavelengths). researchgate.net

This shift occurs because polar solvent molecules can arrange themselves around the DANS molecule to stabilize the more polar excited state to a greater extent than the less polar ground state. This differential stabilization lowers the energy gap between the ground and excited states, resulting in the absorption of lower-energy (longer wavelength) light. For instance, the two-photon absorption peak of DANS shifts from 834 nm in a low-dielectric constant solvent to 892 nm in a highly polar solvent like DMSO, which mirrors the solvatochromic shift in the linear absorption spectrum. researchgate.net The shape and width of the absorption band can also be affected by the solvent due to specific solute-solvent interactions, such as hydrogen bonding, and the distribution of solvent molecule orientations around the chromophore.

Emission Spectroscopy and Fluorescence Behavior

The fluorescence of this compound is particularly noteworthy for its extreme sensitivity to the environment, which is a direct result of the complex relaxation pathways available to the excited molecule. nih.govsigmaaldrich.com

Dual Fluorescence and the Role of Twisted Intramolecular Charge Transfer (TICT) States

One of the most debated aspects of the photophysics of push-pull molecules like DANS is the concept of dual fluorescence, which arises from two distinct emissive excited states. nih.govnih.gov Upon initial excitation, the molecule reaches a planar, locally excited (LE) state, which is essentially the Franck-Condon state with significant charge transfer character. nih.gov

In polar solvents, this LE state can undergo further structural relaxation to form a non-planar, highly polar state known as the Twisted Intramolecular Charge Transfer (TICT) state. nih.govnih.gov The formation of the TICT state is believed to involve the twisting of the dimethylamino or nitro groups relative to the phenyl rings to which they are attached. nih.gov This twisting motion leads to a more complete charge separation and a state with a very large dipole moment. The TICT state is significantly stabilized by polar solvents. nih.gov While DANS itself does not typically show distinct dual emission bands, the TICT model is crucial for explaining the dramatic solvent-dependent changes in its fluorescence quantum yield and Stokes shift. The emission is generally considered to originate from the highly relaxed, charge-transfer state.

Environmental Sensitivity of Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φf) and lifetime (τf) of DANS are exquisitely sensitive to the solvent environment. nih.govomlc.org In nonpolar solvents like benzene (B151609), DANS is highly fluorescent with a quantum yield that can be as high as 0.7. omlc.orgphotochemcad.com However, as the solvent polarity increases, the fluorescence quantum yield drops dramatically. nih.govomlc.org

This quenching of fluorescence in polar solvents is attributed to the stabilization of the TICT state, which opens up efficient non-radiative decay pathways back to the ground state. nih.gov In highly polar environments, the energy gap between the excited state and the ground state is reduced, which, according to the energy gap law, increases the rate of internal conversion.

The fluorescence lifetime shows a similar trend. In benzene, the lifetime is on the order of nanoseconds, while in more polar solvents, it can decrease to the picosecond range. capes.gov.br

Table 1: Fluorescence Quantum Yield of this compound in Various Solvents

| Solvent | Fluorescence Quantum Yield (Φf) |

| Pentane | 0.14 omlc.org |

| Benzene | 0.53 - 0.7 omlc.orgphotochemcad.com |

| Methylene (B1212753) Chloride | 0.008 omlc.org |

| Dimethylformamide | 0.002 omlc.org |

Stokes Shift Analysis and Relaxation Phenomena in Polar Solvents

The Stokes shift is the difference in energy (or wavelength) between the position of the absorption maximum and the emission maximum. For DANS, the Stokes shift increases significantly with increasing solvent polarity. nih.gov This large Stokes shift is a hallmark of molecules that undergo substantial geometric and electronic rearrangement in the excited state.

Upon excitation, the molecule arrives in the excited state with the ground-state geometry and solvent shell configuration. In polar solvents, a two-step relaxation process occurs. First, the molecule itself may undergo some geometric changes towards the TICT state. Second, the surrounding polar solvent molecules reorient themselves to stabilize the newly formed, highly dipolar excited state. nih.gov This solvent relaxation process lowers the energy of the excited state before emission occurs. Because this relaxation is a time-dependent process, it can be studied using time-resolved fluorescence techniques to probe solvent dynamics. nih.gov The more polar the solvent, the greater the stabilization and the larger the resulting Stokes shift.

Table 2: Absorption and Emission Maxima of this compound in Different Solvents

| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |

| Benzene | 432 omlc.org | ~550 | ~5400 |

| Methylene Chloride | ~450 | ~700 sigmaaldrich.com | ~9800 |

Note: Emission maximum in benzene is an approximation based on typical spectra. The Stokes shift is calculated using the provided maxima and may vary based on precise spectral measurements.

Time-Resolved Spectroscopic Investigations of Excited State Dynamics

The ephemeral nature of the excited states of this compound (DANS) necessitates the use of sophisticated time-resolved spectroscopic techniques to unravel the complex sequence of events that follow photoexcitation. These methods provide invaluable insights into the timescales and mechanisms of the various relaxation pathways, including intramolecular charge transfer, structural rearrangements, and transitions between electronic states.

Femtosecond Transient Absorption Spectroscopy and Real-time Dynamics

Femtosecond transient absorption (TA) spectroscopy is a powerful technique for mapping the real-time evolution of excited states. By using a "pump" pulse to excite the molecule and a subsequent "probe" pulse to measure the change in absorption at various time delays, researchers can track the formation and decay of transient species.

Studies on DANS using femtosecond TA spectroscopy have revealed a cascade of ultrafast processes. researchgate.net Upon excitation, the molecule rapidly transitions from the initial Franck-Condon state. In nonpolar solvents like cyclohexane (B81311) and n-hexadecane, a multi-stage vibrational relaxation occurs within approximately 15 picoseconds (ps). peeref.comresearchgate.net This initial relaxation is followed by slower deactivation steps on the order of 80 ps and 950 ps in cyclohexane, which are associated with broader structural changes and decay back to the ground state. peeref.comresearchgate.net

Furthermore, these experiments have detected coherent vibrational motion, specifically an oscillatory feature with a period of about 1.1 ps, which is attributed to the torsional motion of the nitrophenyl and aminophenyl groups. peeref.com This indicates that structural dynamics, particularly twisting around the stilbene backbone, are an integral part of the early relaxation dynamics. In a related azobenzene (B91143) derivative, femtosecond stimulated Raman spectroscopy (FSRS) identified a Franck-Condon relaxation time of 400 femtoseconds (fs) and a cis product formation timescale of 800 fs, highlighting the ultrafast nature of these structural changes. rsc.org

Theoretical calculations based on Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) support these experimental findings, confirming that after photoexcitation, the planar DANS molecule undergoes significant structural relaxation, primarily through twisting of the ethylenic double bond and the nitrophenyl group, leading towards isomerization. researchgate.net

| Process | Time Constant | Solvent | Assigned Mechanism |

| Vibrational Relaxation | ~15 ps | Cyclohexane, n-Hexadecane | Multi-stage vibrational energy dissipation within the excited state. peeref.comresearchgate.net |

| Excited-State Deactivation | 80 ps | Cyclohexane | Slower decay component of the excited state. peeref.com |

| Excited-State Deactivation | 950 ps | Cyclohexane | Long-lived decay component returning to the ground state. peeref.com |

| Coherent Oscillation | ~1.1 ps | Cyclohexane, n-Hexadecane | Torsional motion of the nitrophenyl/aminophenyl groups. peeref.com |

Picosecond and Femtosecond Fluorescence Upconversion Studies

Fluorescence upconversion spectroscopy provides complementary information by monitoring the fluorescence emission from the excited state with picosecond or femtosecond resolution. This technique is particularly sensitive to the dynamics of the emissive state and its interaction with the surrounding environment.

For DANS, fluorescence upconversion studies have been crucial in elucidating the role of the solvent in dictating the excited-state lifetime and the nature of the emissive state. researchgate.net The fluorescence lifetime of DANS is acutely sensitive to solvent polarity. capes.gov.brdocumentsdelivered.com In non-polar benzene, the lifetime is relatively long, on the order of nanoseconds (>1 ns). capes.gov.br However, in more polar environments, the lifetime shortens dramatically to the picosecond scale, measuring 160 ± 40 ps in a cyclohexanol-methylcyclohexane mixture and 150 ± 40 ps in a cyclohexanol-benzene mixture. capes.gov.brdocumentsdelivered.com

In highly polar solvents like methanol (B129727) and acetonitrile, femtosecond fluorescence up-conversion experiments have resolved two distinct time components in the fluorescence decay. researchgate.net These have been assigned to the dynamics of intramolecular charge transfer (ICT) and the subsequent depletion of the resulting ICT state to the ground state via non-radiative pathways. researchgate.net The formation of this charge-transfer state, where electron density moves from the dimethylamino (donor) group to the nitro (acceptor) group, is a key event in the excited-state dynamics of DANS. The relaxation time for the formation of this TICT (Twisted Intramolecular Charge Transfer) state has been suggested to be on the order of several picoseconds. nih.gov

| Solvent | Fluorescence Lifetime | Technique |

| Benzene | >1 ns | Picosecond Optical Amplification capes.gov.brdocumentsdelivered.com |

| Toluene (with quencher) | 1.50 ns | Time-Resolved Emission Spectroscopy researchgate.net |

| Cyclohexanol-Methylcyclohexane (2:5) | 160 ± 40 ps | Picosecond Optical Amplification capes.gov.brdocumentsdelivered.com |

| Cyclohexanol-Benzene (2:5) | 150 ± 40 ps | Picosecond Optical Amplification capes.gov.brdocumentsdelivered.com |

Nonlinear Optical Nlo Properties of 4 Dimethylamino 4 Nitrostilbene

Principles of Second-Order Nonlinear Optics in Donor-Acceptor Chromophores

Second-order nonlinear optical phenomena in organic molecules are rooted in the interaction of light with the molecule's electron cloud, leading to a nonlinear polarization response. In donor-acceptor (D-A) chromophores like DANS, this response is particularly pronounced. The key to their large second-order susceptibility lies in the asymmetric charge distribution created by the electron-donating and electron-accepting moieties, which are connected by a π-conjugated system. acs.orgnih.gov

This "push-pull" mechanism facilitates intramolecular charge transfer (ICT) upon excitation by an intense light source, such as a laser. The π-electron bridge acts as a conduit, allowing for the redistribution of electron density from the donor to the acceptor end of the molecule. This charge displacement results in a significant change in the molecule's dipole moment and is directly related to its first hyperpolarizability (β), a microscopic measure of the second-order NLO response. acs.orgaip.org For a material to exhibit a macroscopic second-order NLO effect, it must possess a non-centrosymmetric arrangement of these high-β chromophores. aip.org

The magnitude of the NLO response in D-A chromophores is influenced by several factors, including the strength of the donor and acceptor groups, and the length and nature of the conjugated bridge. aip.org Stronger donors and acceptors generally lead to a larger β value. Similarly, an efficient π-bridge that promotes charge communication between the donor and acceptor is crucial for maximizing the NLO effect. nih.gov

Experimental Characterization of First Hyperpolarizability (β)

The first hyperpolarizability (β) of 4-Dimethylamino-4'-nitrostilbene is a key parameter that quantifies its molecular second-order nonlinear optical response. Several experimental techniques are employed to determine this value.

Electric Field Induced Second Harmonic (EFISH) Generation

Electric Field Induced Second Harmonic (EFISH) generation is a widely used technique to measure the first hyperpolarizability of nonlinear optical chromophores in solution. arxiv.orgarxiv.org In this method, a strong external DC electric field is applied to a solution of the chromophore. This field serves to partially align the polar molecules, thereby breaking the centrosymmetry of the solution and enabling the generation of a second-harmonic signal. arxiv.orgarxiv.org The intensity of this generated light at twice the frequency of the incident laser is proportional to the square of the applied electric field and the concentration of the NLO molecules. By measuring the second-harmonic signal as a function of these parameters, the effective second-order susceptibility can be determined, from which the molecular first hyperpolarizability (β) can be extracted. aps.orgnih.gov

Hyper-Rayleigh Scattering (HRS) Techniques

Hyper-Rayleigh Scattering (HRS) is another powerful technique for determining the first hyperpolarizability of molecules in solution. aps.org Unlike EFISH, HRS does not require an external electric field to induce a non-centrosymmetric arrangement. Instead, it relies on the instantaneous fluctuations in molecular orientation and density that locally break the centrosymmetry of the solution. aps.orgwikipedia.org When an intense laser beam is focused on the sample, a small fraction of the light is scattered at the second-harmonic frequency. The intensity of this incoherently scattered light is directly proportional to the square of the first hyperpolarizability (β) of the solute molecules. aps.orgacs.org A key advantage of HRS is its ability to directly measure β without the need for independent knowledge of the molecule's dipole moment. aps.org

The following table presents a comparison of the experimental techniques used to characterize the first hyperpolarizability of NLO chromophores.

| Feature | Electric Field Induced Second Harmonic (EFISH) Generation | Hyper-Rayleigh Scattering (HRS) |

| Principle | An external DC electric field aligns polar molecules, breaking centrosymmetry and allowing for second-harmonic generation. arxiv.orgarxiv.org | Relies on instantaneous fluctuations in molecular orientation and density to locally break centrosymmetry, leading to incoherent second-harmonic scattering. aps.orgwikipedia.org |

| External Field | Requires a strong external DC electric field. | Does not require an external electric field. aps.org |

| Measurement | The intensity of the second-harmonic signal is measured as a function of the applied field and concentration. | The intensity of the incoherently scattered second-harmonic light is measured. |

| Key Advantage | Well-established and widely used technique. | Directly measures the first hyperpolarizability (β) without needing the dipole moment. aps.org |

Two-Photon Absorption (2PA) Properties and Solvatochromism of 2PA Spectra

This compound exhibits significant two-photon absorption (2PA), a nonlinear optical process where a molecule simultaneously absorbs two photons. The 2PA properties of DANS are of great interest for applications such as 3D optical data storage and two-photon fluorescence microscopy.

The 2PA spectrum of DANS is sensitive to the polarity of its environment, a phenomenon known as solvatochromism. researchgate.netresearchgate.net Studies have shown that the peak of the 2PA spectrum of DANS shifts to longer wavelengths (a red shift) as the solvent polarity increases. For instance, the 2PA peak shifts from 834 nm in the low-dielectric-constant solvent isobutyl isobutyrate to 892 nm in the highly polar solvent dimethyl sulfoxide (B87167) (DMSO). researchgate.net This solvatochromic shift in the 2PA spectrum mirrors the shift observed in the one-photon absorption spectrum, indicating a significant ground-state permanent electric dipole moment that interacts with the solvent. researchgate.net

Interestingly, while the position of the 2PA peak shows a clear correlation with solvent polarity, the magnitude of the 2PA cross-section does not. The 2PA cross-section of DANS has been observed to vary in different solvents, but this variation does not directly correlate with the solvent's polarity. researchgate.net For example, a decrease in the two-photon absorption strength is observed when the solvent is changed from chloroform (B151607) and dichloromethane (B109758) to the more polar dimethyl sulfoxide. researchgate.net This behavior is thought to be related to changes in the excited-state dipole moment during the S0 → S1 transition. researchgate.net

The table below summarizes the two-photon absorption properties of DANS in various solvents.

| Solvent | Dielectric Constant | 2PA Peak Wavelength (nm) | 2PA Cross-section (GM) |

| Isobutyl isobutyrate | 4 | 834 | 160 |

| 1,3-Dioxolane | - | - | 240 |

| Chloroform | 4.81 | - | - |

| Dichloromethane | 8.93 | - | - |

| Dimethyl sulfoxide (DMSO) | 48 | 892 | - |

Data sourced from multiple studies. researchgate.netresearchgate.net Note that a complete dataset for all parameters in all solvents was not available in the cited sources.

Theoretical Prediction and Calculation of NLO Coefficients

Theoretical calculations are instrumental in understanding and predicting the nonlinear optical properties of chromophores like this compound. Quantum-chemical methods, such as density functional theory (DFT) and semiempirical methods, are employed to calculate the first hyperpolarizability (β) and other NLO coefficients. aip.orgnih.govresearchgate.net These calculations provide valuable insights into the structure-property relationships that govern the NLO response.

Finite-field (FF) and sum-over-states (SOS) are two common approaches used in these calculations. The FF method involves calculating the molecular energy or dipole moment in the presence of an external static electric field, while the SOS method explicitly calculates the contributions of various excited states to the NLO properties. nih.gov Both methods have been shown to provide consistent trends in predicting the β values of D-A chromophores. nih.gov

Theoretical studies on DANS and its derivatives have explored the effects of various structural modifications on the NLO response. For instance, calculations have investigated the impact of different donor and acceptor groups, as well as the role of the π-conjugated bridge. aip.orgnih.gov These theoretical predictions are crucial for the rational design of new chromophores with enhanced NLO properties for specific applications. Moreover, theoretical models can also account for the influence of the solvent on the NLO properties, often by treating the solvent as a dielectric continuum. researchgate.netnih.gov

Structure-Property Relationships for Enhanced NLO Responses in this compound Derivatives

The nonlinear optical response of this compound can be significantly enhanced through strategic molecular design and the synthesis of its derivatives. The key to improving the NLO properties lies in understanding and manipulating the relationship between the molecular structure and the first hyperpolarizability (β).

Several strategies have been explored to enhance the NLO response of DANS derivatives:

Modification of Donor and Acceptor Groups: The strength of the electron-donating and electron-accepting groups plays a crucial role. Replacing the dimethylamino group with a stronger donor or the nitro group with a more powerful acceptor can lead to a substantial increase in the β value. nih.gov

Extension of the π-Conjugated System: Increasing the length of the π-conjugated bridge between the donor and acceptor groups can also enhance the NLO response. However, there is an optimal length beyond which the effect may diminish. nih.gov

Introduction of Auxiliary Donors and Acceptors: Incorporating auxiliary donor or acceptor groups into the π-bridge can further modulate the electronic properties and enhance the NLO response. nih.gov

Planarity of the Molecule: The planarity of the chromophore is important for efficient π-electron delocalization. Introducing structural modifications that enforce a more planar conformation can lead to improved NLO properties. Conversely, twisting of the molecule can be detrimental. nih.govresearchgate.net

Functionalization to Control Intermolecular Interactions: In the solid state, controlling the packing of the chromophores is critical to achieving a large macroscopic NLO response. Functionalizing the DANS core with groups that promote non-centrosymmetric packing can significantly enhance the bulk NLO properties. rsc.org For example, introducing bulky groups can prevent the chromophores from arranging in a centrosymmetric manner, which would cancel out the molecular NLO effect. rsc.org

The following table lists some derivatives of 4-nitrostilbene (B156276) and their reported NLO properties.

| Compound | Second-Harmonic Generation (SHG) Efficiency |

| 4-fluoro 4-nitrostilbene (FONS) | 12 times greater than KDP |

| 4-N, N-dimethylamino-4-N-methyl-stilbazolium (m-nitrobenzenesulfonate)0.6I0.4 (DSIMNS) | 500 times that of urea (B33335) |

Data sourced from studies on nitrostilbene derivatives. psu.edunih.gov

Intermolecular Interactions and Environmental Effects on 4 Dimethylamino 4 Nitrostilbene

Solvation Dynamics and Specific Solute-Solvent Interactions

The behavior of DANS in solution is a classic example of solvatochromism, where the absorption and emission spectra of a solute shift in response to the polarity of the solvent. wikipedia.org For DANS, the ground state is largely neutral, but the first excited singlet state (S₁) possesses a significant charge-transfer (CT) character, making it highly polar. researchgate.netnih.gov This change leads to distinct interactions with solvent molecules.

In nonpolar solvents, DANS exhibits relatively high fluorescence quantum yields. omlc.org However, as solvent polarity increases, the highly polar excited state is stabilized. This stabilization of the CT state in polar solvents facilitates non-radiative decay pathways, leading to a dramatic decrease in both fluorescence and photoisomerization yields. researchgate.netnih.gov The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, increases with solvent polarity, reflecting the greater stabilization of the excited state relative to the ground state. nih.gov

Specific solute-solvent interactions play a crucial role. In hydrogen-bond donating (HBD) solvents, hydrogen bonding can occur with the nitro group (NO₂) or the dimethylamino group ((CH₃)₂N). Hydrogen bonding to the electron-accepting nitro group tends to enhance the push-pull character and cause a redshift in the absorption spectrum. researchgate.net Conversely, interaction with the electron-donating dimethylamino group can result in a blueshift. researchgate.net In hydrogen-bond accepting (HBA) solvents, ion-dipole interactions are significant contributors to the solvation of the molecule.

The two-photon absorption (2PA) spectrum of DANS also exhibits strong solvatochromism. The 2PA peak shifts to longer wavelengths (a red shift) as the dielectric constant of the solvent increases, moving from 834 nm in isobutyl isobutyrate to 892 nm in the highly polar dimethyl sulfoxide (B87167) (DMSO). spiedigitallibrary.orgresearchgate.net This shift confirms the significant interaction between the ground state dipole moment of DANS and the solvent environment. spiedigitallibrary.orgresearchgate.net

The profound effect of solvent polarity on the fluorescence quantum yield of DANS is illustrated in the following table.

| Solvent | Fluorescence Quantum Yield (Φf) |

| Benzene (B151609) | 0.53 - 0.7 |

| Pentane | 0.14 |

| Methylene (B1212753) Chloride | 0.008 |

| Dimethylformamide | 0.002 |

| Data sourced from Gruen & Görner (1989) and Shorygin & Ivanova (1958). omlc.org |

Adsorption Behavior on Solid Surfaces and Nanomaterials

The interaction of DANS with solid surfaces further highlights its environmental sensitivity, with adsorption mechanisms depending heavily on the nature of the substrate.

The adsorption of DANS on amorphous silica (B1680970) glass (SiO₂) has been investigated in detail using plane-wave density functional theory (DFT) calculations. nih.govunivie.ac.atacs.org These studies reveal that the interaction is dominated by O-H···O hydrogen bonds formed between the oxygen atoms of the nitro group on DANS and the surface hydroxyl (silanol) groups of the silica. nih.govacs.orgunivie.ac.at

The strength of these interactions varies depending on the specific orientation and isomer.

| Interaction Type | Description | Average Interaction Energy (eV) |

| O–H···O | Hydrogen bond between glass hydroxyl and DANS nitro group. | -0.85 |

| C–H···O | Hydrogen bond between DANS dimethylamino group and glass oxygen. | -0.32 |

| Data represents average interaction energies for specific end-on orientations of trans-DANS calculated with DFT. nih.govacs.org |

The adsorption of DANS on plasmonic nanoparticles, such as silver colloids, has been studied using Surface-Enhanced Raman Spectroscopy (SERS) combined with DFT calculations. bohrium.com This research indicates that DANS adsorbs onto the silver surface primarily through its nitro group. bohrium.com This interaction with the metal surface induces structural changes in the molecule, which can lead to enhanced nonlinear optical properties. bohrium.com

An interesting phenomenon observed is the plasmon-induced photoreduction of the nitro group when the DANS-silver colloid system is irradiated with blue-green light. bohrium.com The localized surface plasmon resonance of the silver nanoparticles catalyzes this chemical transformation. SERS is a powerful technique for studying such systems because the enhancement of Raman signals allows for detailed vibrational analysis of the adsorbed molecules, revealing information about their orientation and chemical state. nih.govnih.gov

Aggregation-Induced Phenomena and Self-Assembly in Concentrated Solutions or Solid State

Molecular self-assembly is a process where molecules spontaneously form ordered arrangements driven by non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.orgnih.govwikipedia.org In the context of stilbene (B7821643) derivatives, this can lead to phenomena like Aggregation-Induced Emission (AIE), where molecules that are weakly fluorescent in solution become highly emissive upon aggregation in a poor solvent or in the solid state. mdpi.com

While AIE has been extensively studied for related compounds like cyanostilbene derivatives, specific research detailing AIE or self-assembly for 4-Dimethylamino-4'-nitrostilbene is not as prevalent. mdpi.comacs.org For cyanostilbene derivatives, aggregation in tetrahydrofuran (B95107) (THF)/water mixtures restricts intramolecular rotations, which are non-radiative decay pathways in solution. mdpi.com This restriction closes the non-radiative channels and opens up radiative decay, causing a significant increase in fluorescence intensity. mdpi.com The aggregation can also lead to the formation of well-defined nanostructures, such as J-type aggregates, which cause a red-shift in the emission spectrum. mdpi.com

Although DANS is known to have a polar resonance structure in its excited state, detailed studies on its specific aggregation and AIE behavior are limited. acs.org The principles suggest that due to its rigid-flexible structure and strong intermolecular interactions (e.g., dipole-dipole), DANS could potentially form ordered assemblies, but this remains an area for further investigation.

Effects of Confinement and Restricted Environments (e.g., Reverse Micelles, Polymer Matrices)

Confining DANS within restricted environments like reverse micelles or polymer matrices significantly alters its photophysical properties. These environments can impose physical constraints and provide unique micro-polarities, influencing the molecule's excited-state dynamics.

The solvatochromic properties of DANS have been harnessed for practical applications within polymer matrices. For instance, DANS is used as a fluorescent dye to detect and identify microplastics. researchgate.net The dye stains the plastic particles, and its fluorescence emission spectrum shifts depending on the polarity of the specific polymer (e.g., polypropylene, polystyrene, PET). researchgate.net The polymer matrix restricts the conformational freedom of the DANS molecule and provides a specific dielectric environment, modulating its emission characteristics for analytical purposes. researchgate.netsigmaaldrich.com

In reverse micelles, which are nanometer-sized water pools dispersed in a nonpolar solvent and stabilized by surfactants, fluorophores can experience a unique and heterogeneous environment. sciensage.info The properties of a probe molecule within a reverse micelle, such as its emission spectrum and lifetime, can change dramatically with the water-to-surfactant ratio (W₀), which controls the size of the water pool. sciensage.info Studies on similar polar dyes in reverse micelles show that the constrained environment and the interface between water, surfactant, and the organic phase can lead to significant shifts in emission maxima and changes in fluorescence quantum yield. While specific detailed studies on DANS in reverse micelles are not extensively documented in the provided context, the principles of environmental sensing suggest its photophysics would be highly sensitive to the unique polarity and viscosity of these confined spaces.

Applications of 4 Dimethylamino 4 Nitrostilbene in Advanced Materials and Sensing

Molecular Probes and Environmental Sensors

DANS's sensitivity to its local environment makes it a valuable tool for sensing and reporting on microscopic properties such as polarity and acidity.

Environmental Polarity Sensing and Solvatochromic Indicators

Solvatochromism is the phenomenon where a substance's color changes with the polarity of the solvent it is dissolved in. wikipedia.org DANS is a classic example of a solvatochromic dye, exhibiting positive solvatochromism, meaning its fluorescence emission spectrum shifts to longer wavelengths (a red shift) as the polarity of its environment increases. wikipedia.orgnih.gov

This behavior stems from the significant difference in the dipole moment between the electronic ground state and the excited state of the DANS molecule. researchgate.netspiedigitallibrary.org When the molecule absorbs light, it transitions to a highly polarized excited state. In polar solvents, the surrounding solvent molecules reorient to stabilize this excited state, lowering its energy. This energy reduction corresponds to the emission of lower-energy light, hence the red shift. nih.gov This pronounced solvatochromic shift makes DANS an effective indicator of environmental polarity. nih.govresearchgate.net For instance, the two-photon absorption (2PA) peak of DANS shifts from 834 nm in a low-polarity solvent like isobutyl isobutyrate to 892 nm in the highly polar dimethyl sulfoxide (B87167) (DMSO). researchgate.netspiedigitallibrary.org

The following table illustrates the solvatochromic behavior of DANS by showing its peak absorption and emission in different solvents.

| Solvent | Dielectric Constant | Absorption Peak (nm) | Emission Peak (nm) |

| Pentane | 1.84 | - | - |

| Benzene (B151609) | 2.28 | 432 | 533 |

| Methylene (B1212753) Chloride | 8.93 | - | ~700 sigmaaldrich.com |

| Dimethylformamide | 36.7 | - | - |

Data compiled from multiple sources. omlc.org Note that fluorescence quantum yield is highly solvent-dependent, reported as 0.7 in benzene, but dropping to 0.008 in methylene chloride and 0.002 in dimethylformamide. omlc.org

Application in Microplastic Detection and Analysis via Solvatochromic Fluorescence

A significant and modern application of DANS's solvatochromic properties is in the detection and identification of microplastics. nih.govresearchgate.net These tiny plastic particles are a widespread environmental pollutant, and methods for their rapid analysis are crucial. bioone.org

When used as a fluorescent stain, DANS efficiently absorbs into various types of polymers that constitute microplastics. nih.govresearchgate.net Because different polymers have different polarities, the dye exhibits a distinct fluorescence emission spectrum depending on the plastic it has been absorbed into. Under UV illumination, microplastic particles stained with DANS will glow with a specific color, ranging from blue to red, which allows for straightforward identification of the polymer type. nih.govresearchgate.net This method has proven to be a versatile, fast, and sensitive tool for discriminating among microplastics in environmental samples. nih.govresearchgate.net The technique can be coupled with fluorescence microscopy for simple visualization or with more advanced methods like confocal microscopy for quantifying different plastic components. nih.govresearchgate.net This approach offers a significant advantage over methods using other dyes like Nile Red, providing a low-cost and effective means for laboratory-based microplastic studies. acs.org

Proton/Acid Indicators and pH Sensitivity

The same electronic properties that make DANS sensitive to solvent polarity also make it responsive to changes in pH. The dimethylamino group can be protonated under acidic conditions, and the nitro group's electron-withdrawing strength can be influenced by interactions with protons. These changes alter the electronic structure of the molecule and, consequently, its absorption and fluorescence properties. This allows DANS to be used as a proton or acid indicator, providing a spectroscopic signal in response to changes in the acidity of its environment. sigmaaldrich.com

Optoelectronic Device Components (Chromophore Role)

A chromophore is the part of a molecule responsible for its color. The strong "push-pull" nature and extensive π-conjugation in DANS make it a powerful chromophore with applications in various optoelectronic devices. nih.gov

Photorefractive Materials and Optical Switches

DANS is a key component in the development of photorefractive materials. aip.org Photorefractive materials are materials that can reversibly change their refractive index when exposed to light. This property is crucial for applications in dynamic holography and optical data storage. In a typical photorefractive polymer composite, DANS functions as the nonlinear optical (NLO) chromophore. Its large hyperpolarizability, a measure of its NLO response, is essential for inducing a change in the material's refractive index.

The process involves the photogeneration of charge carriers, their transport through the material, and the creation of a space-charge field. This electric field then orients the DANS chromophores, and due to their anisotropic shape and electronic properties, this alignment results in a change in the bulk refractive index of the material. mdpi.com This light-induced, reversible change allows for the writing and erasing of diffraction gratings or holograms in the material, making DANS-containing polymers candidates for optical switches and data processing applications. nih.govresearchgate.net

Research in Biological Imaging (Focus on Probe Mechanism)

The unique photophysical properties of 4-Dimethylamino-4'-nitrostilbene (DANS), particularly its sensitivity to the local environment, have made it a subject of research for applications in biological imaging. Its function as a molecular probe is intrinsically linked to its electronic structure and the changes it undergoes upon excitation.

Two-Photon Fluorescence Microscopy Probes

This compound is a "push-pull" chromophore, featuring an electron-donating dimethylamino group and an electron-withdrawing nitro group at opposite ends of a conjugated π-electron system. nih.gov This structure gives rise to a significant change in dipole moment upon electronic excitation, a key characteristic for two-photon absorption (2PA). Two-photon fluorescence microscopy offers advantages for biological imaging, including deeper tissue penetration and reduced phototoxicity.

The efficacy of DANS as a two-photon probe is rooted in its solvatochromism, the change in its absorption and emission spectra with the polarity of the surrounding solvent. researchgate.netspiedigitallibrary.orgwikipedia.org Research has demonstrated that the two-photon absorption peak of DANS shifts to longer wavelengths (a bathochromic or red shift) as the dielectric constant of the solvent increases. For instance, the 2PA peak shifts from 834 nm in a low-polarity solvent like isobutyl isobutyrate to 892 nm in the highly polar dimethyl sulfoxide (DMSO). researchgate.netspiedigitallibrary.org This behavior indicates a strong interaction between the molecule's ground-state permanent electric dipole moment and the solvent environment. researchgate.netspiedigitallibrary.org

The two-photon absorption cross-section, a measure of the efficiency of 2PA, also varies with solvent polarity, though not in a simple linear fashion. researchgate.netspiedigitallibrary.org This variation is thought to be related to changes in the excited-state dipole moment. researchgate.netspiedigitallibrary.org These properties suggest that DANS and similar chromophores could serve as sensitive probes for local intermolecular and intramolecular interactions within biological systems. researchgate.netspiedigitallibrary.org

Table 1: Two-Photon Absorption Properties of DANS in Various Solvents

| Solvent | Dielectric Constant | 2PA Peak Wavelength (nm) | 2PA Cross-Section (GM) |

| Isobutyl isobutyrate | 4 | 834 | 160 |

| 1,3-Dioxolane | - | - | 240 |

| Dimethyl sulfoxide (DMSO) | 48 | 892 | - |